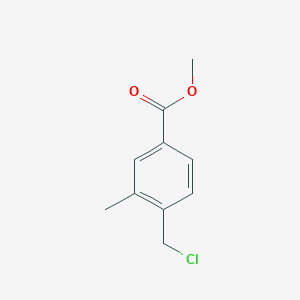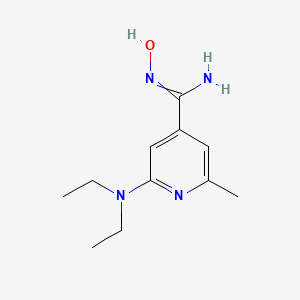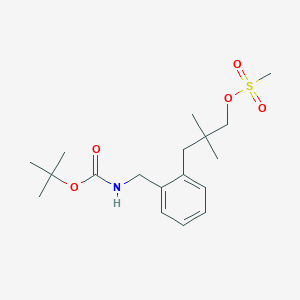
3-(2-(((Tert-butoxycarbonyl)amino)methyl)phenyl)-2,2-dimethylpropyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-[2,2-dimethyl-3-[(methylsulfonyl)oxy]propyl]phenyl]methyl]carbamic acid 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes a carbamate ester and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[2,2-dimethyl-3-[(methylsulfonyl)oxy]propyl]phenyl]methyl]carbamic acid 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of 2,2-dimethyl-3-hydroxypropylbenzene with methanesulfonyl chloride to form the methylsulfonyl ester. This intermediate is then reacted with a carbamate ester, such as tert-butyl carbamate, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[2-[2,2-dimethyl-3-[(methylsulfonyl)oxy]propyl]phenyl]methyl]carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbamate ester can be reduced to form the corresponding amine.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[[2-[2,2-dimethyl-3-[(methylsulfonyl)oxy]propyl]phenyl]methyl]carbamic acid 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-[[2-[2,2-dimethyl-3-[(methylsulfonyl)oxy]propyl]phenyl]methyl]carbamic acid 1,1-dimethylethyl ester exerts its effects involves interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[[2-[2,2-dimethyl-3-hydroxypropyl]phenyl]methyl]carbamic acid 1,1-dimethylethyl ester: Lacks the methylsulfonyl group, resulting in different reactivity and biological activity.
N-[[2-[2,2-dimethyl-3-[(methylthio)oxy]propyl]phenyl]methyl]carbamic acid 1,1-dimethylethyl ester: Contains a methylthio group instead of a methylsulfonyl group, leading to different chemical properties.
Uniqueness
The presence of the methylsulfonyl group in N-[[2-[2,2-dimethyl-3-[(methylsulfonyl)oxy]propyl]phenyl]methyl]carbamic acid 1,1-dimeth
Propriétés
Formule moléculaire |
C18H29NO5S |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
[2,2-dimethyl-3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propyl] methanesulfonate |
InChI |
InChI=1S/C18H29NO5S/c1-17(2,3)24-16(20)19-12-15-10-8-7-9-14(15)11-18(4,5)13-23-25(6,21)22/h7-10H,11-13H2,1-6H3,(H,19,20) |
Clé InChI |
MHRXPGBXLSTLJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(C)(C)COS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



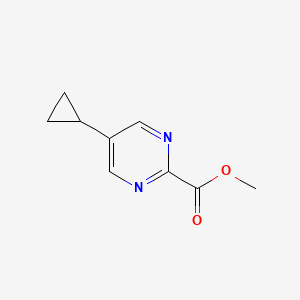
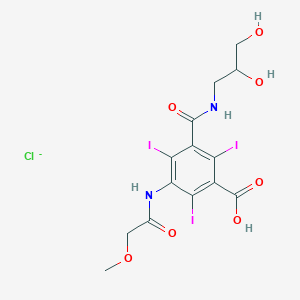
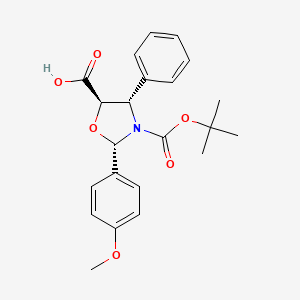
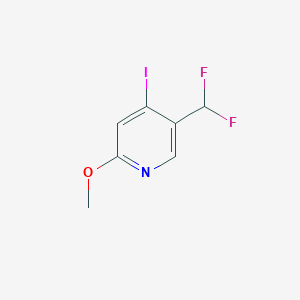

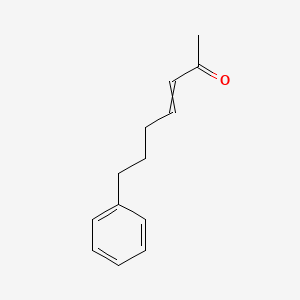
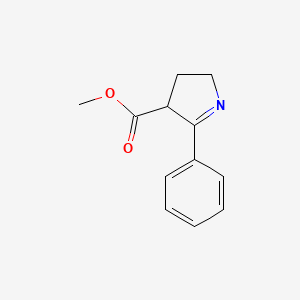


![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13973615.png)
![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)
